molecular formula C9H22O4P2S4 B1671404 Ethion CAS No. 563-12-2

Ethion

Cat. No.: B1671404
CAS No.: 563-12-2
M. Wt: 384.5 g/mol
InChI Key: RIZMRRKBZQXFOY-UHFFFAOYSA-N
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Description

Ethion is an organophosphate insecticide and acaricide, primarily used to control a variety of pests in agricultural settings. It is known for its effectiveness against insects such as aphids, mites, and scale insects. This compound is a colorless to amber-colored, odorless liquid with the chemical formula C₉H₂₂O₄P₂S₄ and a molar mass of 384.48 g/mol .

Mechanism of Action

Target of Action

Ethion is an organophosphate insecticide . Its primary target is a neural enzyme called acetylcholinesterase . This enzyme plays a crucial role in nerve impulse transmission . This compound inhibits the function of acetylcholinesterase, thereby disrupting the normal functioning of the nervous system .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to it and preventing it from working . This interaction results in the accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, leading to overstimulation and eventual exhaustion of the neuron .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the nervous system. The inhibition of acetylcholinesterase leads to an overstimulation of neurons due to the accumulation of acetylcholine . This overstimulation can cause a variety of downstream effects, including muscle contractions, paralysis, and in severe cases, death .

Pharmacokinetics

This compound is a small and lipophilic molecule, which allows for rapid absorption across cell membranes . This absorption can occur through the skin, lungs, and the gut, leading to its presence in the blood . The rate of absorption and excretion can vary depending on the method of administration .

Result of Action

The primary molecular and cellular effect of this compound’s action is the disruption of normal neural activity due to the inhibition of acetylcholinesterase . This disruption can lead to a range of symptoms, from mild irritation to severe respiratory distress, depending on the level of exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound degrades faster in certain types of soil, such as Hill soil, compared to others like Dooars soil . Higher temperatures (30°C) aid in faster degradation due to increased microbial activity in the soils . Furthermore, the presence of other substances, such as lipopolysaccharide (LPS), can interact with this compound and increase its genotoxicity .

Safety and Hazards

Exposure to high levels of ethion can cause nausea, sweating, diarrhea, loss of bladder control, blurring or dimness of vision, muscle tremors, and labored breathing . Severe poisoning may result in coma, inability to breathe, and death .

Future Directions

The usage of ethion has varied over the years due to overall crop values and weather conditions . Since 1998, serious studies for the risk assessment of this compound have been conducted by various organizations . The risk assessments for this compound were presented at a briefing with stakeholders, which was followed by an opportunity for public comment on risk management for this pesticide .

Biochemical Analysis

Biochemical Properties

Ethion plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve impulse transmission . This interaction disrupts normal neural function and can lead to neurotoxicity. This compound also undergoes biotransformation in the liver, where it is converted into its active metabolite, this compound monoxon, by the enzyme cytochrome P-450 .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces lung inflammation and genotoxicity in mice, as evidenced by increased perivascular and peribronchial accumulation of inflammatory cells and thickening of the alveolar septal wall . This compound also alters the mRNA and protein expression of Toll-like receptor 9 (TLR-9) and interleukin 1 beta (IL-1β) in the lungs . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting acetylcholinesterase, leading to disrupted neural communication and potential cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of neurons . This compound monoxon, the active metabolite, also inhibits cholinesterase, further exacerbating the neurotoxic effects . The binding interactions of this compound with acetylcholinesterase are critical for its insecticidal properties, but they also pose risks to non-target organisms, including humans.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound degrades faster in certain soil types, such as Hill soil, compared to others . Higher temperatures also accelerate its degradation due to increased microbial activity . The toxicological effects of this compound on microbiological and biochemical parameters persist until its half-life is reached . The depressive action of this compound on soil microbial biomass carbon, ergosterol content, and enzyme activities is observed up to 60 days of incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at 4 mg/kg and 2 mg/kg for 90 days induced lung inflammation and genotoxicity . Higher doses of this compound resulted in more severe toxic effects, including increased pulmonary expression of inflammatory molecules and genotoxicity in blood cells . The threshold effects observed in these studies highlight the importance of dosage in determining the extent of this compound’s impact on health.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes desulfurization to form this compound monoxon, which is a potent inhibitor of cholinesterases . The enzyme cytochrome P-450 catalyzes this biotransformation . This compound is also metabolized to this compound dioxon and O,O-diethyl phosphorothioate through oxidation and hydrolysis steps . These metabolites contribute to the overall toxicity of this compound by inhibiting neuronal acetylcholinesterase.

Transport and Distribution

This compound is a small lipophilic molecule that rapidly absorbs across cell membranes via passive diffusion . Studies in chickens have shown that this compound and its derivatives are widely distributed in the body, including the liver, muscle, and fat tissues . This widespread distribution indicates that this compound can accumulate in various tissues, potentially leading to long-term toxic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its lipophilic nature, allowing it to integrate into cell membranes and organelles. It is known to target neural tissues due to its inhibitory effects on acetylcholinesterase . The localization of this compound within neural cells disrupts normal cellular function and can lead to neurotoxicity. Additionally, this compound’s metabolites may localize in the liver, where they undergo further biotransformation .

Preparation Methods

Ethion is synthesized through several methods. One common method involves reacting dibromomethane with diethyl dithiophosphoric acid in ethanol under controlled pH conditions . Another method includes the reaction of methylene bromide and sodium diethyl phosphorodithioate or the reaction of diethyl dithiophosphoric acid and formaldehyde . These reactions typically require specific conditions such as temperature control and the presence of catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Ethion undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and hydrolyzing agents like water. The major products formed from these reactions are typically more toxic metabolites or simpler phosphorodithioate compounds.

Comparison with Similar Compounds

Ethion is similar to other organophosphate insecticides such as malathion, diazinon, and parathion. this compound is unique in its specific chemical structure and its relatively low water solubility, which affects its persistence in the environment . Unlike some other organophosphates, this compound is moderately persistent in soils but can be more persistent in water bodies under certain conditions .

Similar Compounds

    Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Diazinon: An organophosphate insecticide used for similar purposes but with different environmental persistence characteristics.

    Parathion: A highly toxic organophosphate insecticide with a similar mode of action but greater toxicity to humans and non-target species.

Properties

IUPAC Name

diethoxyphosphinothioylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O4P2S4/c1-5-10-14(16,11-6-2)18-9-19-15(17,12-7-3)13-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZMRRKBZQXFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCSP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O4P2S4
Record name ETHION
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DSSTOX Substance ID

DTXSID2024086
Record name Ethion
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Molecular Weight

384.5 g/mol
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Physical Description

Ethion is a colorless or amber colored liquid with a disagreeable odor. It is a wettable emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It burns, but is not easily ignited. Fire may produce toxic and irritating fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber-colored, odorless liquid. [insecticide] [Note: A solid below 10 degrees F. The technical product has a very disagreeable odor.]; [NIOSH], COLOURLESS LIQUID., Colorless to amber-colored, odorless liquid., Colorless to amber-colored, odorless liquid. [insecticide] [Note: A solid below 10 °F. The technical product has a very disagreeable odor.]
Record name ETHION
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Record name ETHION
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Record name ETHION
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Boiling Point

Decomposes above 302.0 °F (USCG, 1999), 165 °C @ 0.3 mm Hg, BP: decomposes >150 °C, >302 °F (decomposes), >302 °F (Decomposes)
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Record name ETHION
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Record name ETHION
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Flash Point

349 °F (NIOSH, 2023), 349 °F
Record name ETHION
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Record name ETHION
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Record name Ethion
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.0001 % (NIOSH, 2023), Soluble in xylene, chloroform, acetone, kerosene, and 1% methyl ethyl ketone or benzene, and methylated naphthalene., Sol in petroleum oils, most organic solvents, Sol in methyl alcohol and ethyl alcohol, MISCIBLE WITH AROMATICS, In water, 2.0 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.0001, 0.0001%
Record name ETHION
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Record name ETHION
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Record name Ethion
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.215 to 1.23 at 68 °F (EPA, 1998), 1.220 @ 20 °C/4 °C, Relative density (water = 1): 1.2, 1.215-1.23, 1.22
Record name ETHION
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name Ethion
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URL https://www.cdc.gov/niosh/npg/npgd0257.html
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Vapor Pressure

1.5e-06 mmHg at 77 °F (EPA, 1998), 0.0000015 [mmHg], 1.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0002, 0.0000015 mmHg
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Record name ETHION
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0257.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic acaricide and insecticide with predominantly contact action. Cholinesterase inhibitor., Ethion is a choloinesterase-inhibiting organophosphate ester and behaves like other organophosphate compounds possessing a similar degree of biologic activity.
Record name ETHION
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
Record name ETHION
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Color/Form

Water-white to amber-colored liquid, Colorless to amber-colored liquid [Note: A solid below 10 degrees F]., Liquid

CAS No.

563-12-2
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Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethion [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TI07NO12Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/411
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphorodithioic acid, S,S'-methylene O,O,O',O'-tetraethyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TE456D70.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

9 to 10 °F (EPA, 1998), -12 to -13 °C, -12 - -13 °C, 9-10 °F, 10 °F
Record name ETHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3365
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0888
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHION
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/411
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethion
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0257.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.